molecular formula C7H10ClN3 B1319609 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 210538-68-4

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No.: B1319609
CAS No.: 210538-68-4
M. Wt: 171.63 g/mol
InChI Key: NMBJBSQBCVWFMH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H10ClN3 It is a bicyclic compound that features a pyrido-pyrimidine core structure

Mechanism of Action

Target of Action

The primary target of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is the extracellular signal-regulated kinase (Erks) . Erks are a group of proteins that play a crucial role in transmitting signals from the cell surface to the DNA in the nucleus, regulating various cellular activities such as proliferation, differentiation, and survival .

Mode of Action

This compound interacts with its target, Erks, by inhibiting their activity . This inhibition results in the knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . RSK is a family of protein kinases that mediate signal transduction downstream of the MAPK/ERK pathway, which is involved in cell growth, survival, and proliferation .

Biochemical Pathways

The compound affects the MAPK/ERK pathway . By inhibiting Erks, the compound disrupts the normal functioning of this pathway, leading to a decrease in the activity of downstream effectors such as RSK . This can have various effects on the cell, depending on the specific context and environment.

Result of Action

The inhibition of Erks by this compound leads to a decrease in the activity of downstream effectors in the MAPK/ERK pathway . This can result in the suppression of cell growth, survival, and proliferation , potentially making the compound useful in the treatment of conditions characterized by abnormal cell proliferation, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C . Furthermore, the biological environment, including the presence of other molecules and the pH of the surroundings, can also impact the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride typically involves the reaction of pyridine derivatives with pyrimidine derivatives. One common method involves the cyclization of 2-aminopyridine with formamide under acidic conditions to form the pyrido-pyrimidine core. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido-pyrimidines .

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
  • 4-Methyl-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride
  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride is unique due to its specific structural features and the presence of both pyridine and pyrimidine rings. This dual-ring system allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-2-8-3-6-4-9-5-10-7(1)6;/h4-5,8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBJBSQBCVWFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=CN=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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